Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
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Overview
Description
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is an organic compound belonging to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a 1,1-dimethylpropyl group and an ethoxy group in the cis configuration. The cis configuration indicates that both substituents are on the same side of the cyclohexane ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Introduction of the 1,1-Dimethylpropyl Group: This step often involves the alkylation of cyclohexane using a suitable alkylating agent such as tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol (ethanol) reacts with a halogenated cyclohexane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into various cyclohexane derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various cyclohexane derivatives.
Substitution: New cyclohexane derivatives with different substituents.
Scientific Research Applications
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance and conformational analysis in cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cyclohexane
Properties
CAS No. |
181258-87-7 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OCC |
Origin of Product |
United States |
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